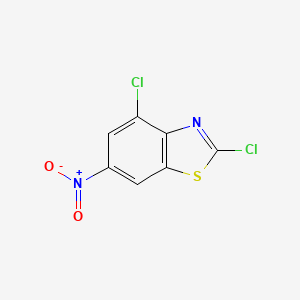

2,4-Dichloro-6-nitrobenzothiazole

Description

Foundational Aspects of Benzothiazole (B30560) Core Structures

The fundamental benzothiazole system consists of a five-membered 1,3-thiazole ring fused to a benzene (B151609) ring. orgsyn.org This fusion imparts a planar, aromatic character to the bicyclic structure. The presence of both a sulfur and a nitrogen atom in the thiazole (B1198619) ring introduces a distinct reactivity profile. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can be involved in various chemical transformations. The carbon atom situated between the nitrogen and sulfur (C2 position) is particularly susceptible to substitution, making it a key site for derivatization. orgsyn.org

The synthesis of the benzothiazole core can be achieved through several established methods. A common approach involves the condensation of 2-aminobenzenethiol with various electrophilic partners such as carboxylic acids, acyl chlorides, or aldehydes. rjpbcs.comnih.gov Alternative routes include the intramolecular cyclization of thiobenzanilides or reactions involving ortho-halogenated anilines. rjpbcs.comorganic-chemistry.org These synthetic strategies allow for the introduction of a wide array of substituents onto the benzothiazole framework, enabling the fine-tuning of its chemical and physical properties.

Table 1: Physicochemical Properties of Benzothiazole

| Property | Value |

|---|---|

| Chemical Formula | C₇H₅NS |

| Molar Mass | 135.19 g/mol |

| Appearance | Colorless liquid |

| Density | 1.238 g/mL |

| Melting Point | 2 °C |

| Boiling Point | 227-228 °C |

Data sourced from PubChem CID 7222 orgsyn.org

The Significance of Halogenated and Nitrated Benzothiazoles in Synthetic Chemistry

The introduction of halogen and nitro groups onto the benzothiazole skeleton significantly enhances its utility in synthetic chemistry. Halogen atoms, particularly chlorine, are valuable functional handles. They can act as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, providing a gateway to more complex molecular architectures. nih.gov The position of halogenation influences the reactivity and electronic properties of the benzothiazole ring.

The nitro group, a strong electron-withdrawing group, profoundly modifies the electronic landscape of the benzothiazole system. Its presence can activate the ring for certain reactions and is a crucial precursor for the synthesis of amino-substituted benzothiazoles via reduction. rjpbcs.comncats.io These amino derivatives are, in turn, important intermediates in the production of dyes and a wide range of biologically active compounds, including those with potential anticancer and anti-inflammatory properties. ncats.ioyoutube.com For instance, 2-amino-6-nitrobenzothiazole (B160904) is a known precursor for various functional molecules, including potent monoamine oxidase (MAO) inhibitors. nih.govsigmaaldrich.com The nitration of benzothiazole itself has been a subject of quantitative study to understand the regioselectivity of this important transformation.

Positioning 2,4-Dichloro-6-nitrobenzothiazole within Contemporary Chemical Investigations

This compound is a specialized chemical entity that combines the structural features of a benzothiazole core with the synthetic advantages of both chloro and nitro substituents. While extensive, dedicated research on this specific compound is not widely published, its structure suggests a significant role as a highly versatile intermediate in organic synthesis.

The presence of two chlorine atoms at the 2 and 4 positions, along with a nitro group at the 6 position, creates a molecule with multiple reactive sites. The chlorine at the C2 position is expected to be particularly labile, making it an excellent site for nucleophilic displacement to introduce a variety of functional groups. The chlorine at the C4 position on the benzene ring, influenced by the electron-withdrawing nitro group, also presents opportunities for substitution or modification. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation. ncats.iosigmaaldrich.com

Given that derivatives of 2-aminobenzothiazole (B30445) and halogenated benzothiazoles are explored for their biological activities, it is plausible that this compound serves as a key building block for the synthesis of novel pharmaceutical candidates or functional materials. nih.govnih.gov Its commercial availability, despite a sparse appearance in academic literature, points towards its utility as a precursor in proprietary industrial research and development, likely in the creation of complex, high-value molecules.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Chemical Formula | C₇H₂Cl₂N₂O₂S |

| Molar Mass | 249.07 g/mol |

| Boiling Point | 367.6 ± 22.0 °C |

| Density | 1.754 ± 0.06 g/cm³ |

| pKa | -4.20 ± 0.10 |

Data sourced from ChemicalBook CAS 898748-57-7 chemicalbook.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORXGIZVASUBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,4 Dichloro 6 Nitrobenzothiazole

Evolution of Synthetic Strategies for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole core is a well-established field in organic synthesis, with a variety of methods developed over more than a century. These strategies primarily revolve around the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring.

Cyclization Reactions and Mechanistic Considerations

The most prevalent method for synthesizing the benzothiazole scaffold is the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) with a suitable one-carbon electrophile. This electrophile can be a carboxylic acid, aldehyde, acyl chloride, or nitrile. The general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular nucleophilic attack of the thiol group onto the electrophilic carbon, and subsequent dehydration or elimination to yield the aromatic benzothiazole ring.

One of the earliest and most fundamental approaches is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. This method is particularly effective for producing a single, specific product, which is a significant advantage in complex syntheses. analis.com.my Another classic approach involves the reaction of an aniline (B41778) with potassium thiocyanate (B1210189) in the presence of an acid and an oxidizing agent like bromine to form a 2-aminobenzothiazole (B30445). rjptonline.org

Mechanistically, the reaction between a 2-aminothiophenol and an aldehyde proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the final benzothiazole product. The choice of oxidant and reaction conditions can significantly influence the reaction's efficiency and yield. scielo.br

Catalysis in Benzothiazole Synthesis (e.g., Metal-Mediated and Brønsted/Lewis Acid Catalysis)

To improve reaction rates, yields, and substrate scope, various catalytic systems have been developed. These can be broadly categorized into metal-mediated and acid-catalyzed methods.

Metal-Mediated Catalysis: A wide array of transition metals have been employed to facilitate benzothiazole synthesis. Copper catalysts are particularly common and effective. For instance, copper-catalyzed methods have been developed for the condensation of 2-aminobenzenethiols with nitriles and for the intramolecular C-S bond formation from N-(2-chlorophenyl)benzothioamides. acs.orgripublication.com Palladium catalysts are also used, enabling ligand-free cyclization of o-iodothiobenzanilide derivatives at room temperature. mdpi.com Ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas represents another efficient route to substituted 2-aminobenzothiazoles. nanomaterchem.com

Brønsted and Lewis Acid Catalysis: Acid catalysts are frequently used to activate the carbonyl group of aldehydes or ketones, facilitating the initial condensation with the amino group of 2-aminothiophenol. Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) have been shown to effectively catalyze the cyclization of 2-amino thiophenols with β-diketones under solvent-free conditions. nih.govtandfonline.com Lewis acids also play a crucial role; for example, a cellulose-based nanocatalyst Fe₃O₄@NCs/Sb(V) acts as a Lewis acid to activate carbonyl groups and accelerate the synthesis of pyrimido[2,1-b]benzothiazoles. nih.gov Reusable Brønsted acidic ionic liquid gels have also been developed as efficient heterogeneous catalysts for benzothiazole synthesis under solvent-free conditions. researchgate.netresearchgate.net

Targeted Synthesis of 2,4-Dichloro-6-nitrobenzothiazole and Key Precursors

The synthesis of the specifically substituted this compound is not widely documented in readily available literature. However, a logical synthetic strategy would involve the preparation of a key precursor, 2,4-dichloro-6-nitroaniline (B1218486), followed by the construction of the thiazole ring.

Reaction Pathways for the Introduction of Chloro and Nitro Moieties

The synthesis of the key precursor, 2,4-dichloro-6-nitroaniline, involves the controlled introduction of nitro and chloro substituents onto an aniline framework. The order of these reactions is crucial for achieving the desired substitution pattern due to the directing effects of the amino, nitro, and chloro groups.

A plausible route involves the chlorination of a pre-existing nitroaniline. For example, the related compound 2,6-dichloro-4-nitroaniline (B1670479) can be prepared by the chlorination of p-nitroaniline using chlorine gas in acetic acid or a mixture of hydrochloric acid and hydrogen peroxide. analis.com.mytandfonline.comresearchgate.net By analogy, the synthesis of 2,4-dichloro-6-nitroaniline would likely start from a different isomer of nitroaniline or employ a multi-step process involving protection, nitration, and chlorination steps to achieve the required 2,4-dichloro-6-nitro substitution pattern. The direct nitration of dichlorinated anilines or the chlorination of a nitrated aniline are common strategies, with the specific reagents and conditions dictating the final isomeric product.

Another potential pathway is the thiocyanation of a substituted aniline. Mechanochemical methods have been developed for the thiocyanation of various anilines, including those with electron-withdrawing groups like nitro and chloro substituents, using ammonium (B1175870) thiocyanate and an oxidizing agent. acs.orgmdpi.com This introduces the sulfur atom necessary for the subsequent thiazole ring formation.

Utilization of Substituted Anilines in Precursor Synthesis (e.g., 2,4-Dichloro-6-nitroaniline)

The compound 2,4-dichloro-6-nitroaniline is a known chemical entity and serves as the most logical advanced precursor for the target molecule. nih.gov Its synthesis would likely follow established procedures for the chlorination and nitration of aromatic amines. For instance, processes for manufacturing dichloronitroanilines often involve reacting a nitroaniline with chlorine gas in a suitable solvent like acetic acid, with careful temperature control. tandfonline.com

Once the 2,4-dichloro-6-nitroaniline precursor is obtained, the formation of the benzothiazole ring can be envisioned through several established methods. A common route for converting anilines to 2-aminobenzothiazoles is the reaction with potassium thiocyanate in the presence of bromine and acetic acid. rjptonline.org This would introduce the 2-amino group and form the thiazole ring simultaneously.

Alternatively, the aniline could first be converted to a 2-aminothiophenol derivative. This is a more challenging transformation due to the presence of the deactivating nitro and chloro groups. A potential, though complex, route could involve a Sandmeyer-type reaction, converting the amino group of the dichloronitroaniline to a diazonium salt, which could then be reacted with a sulfur source. acs.org Following the formation of a 2-aminothiophenol intermediate, cyclization with a suitable one-carbon electrophile would yield the benzothiazole core. Given the substitution pattern, direct cyclization with a chlorinating agent might also be a possibility to form the 2-chloro-benzothiazole moiety.

Modern Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of benzothiazoles, several modern techniques have been successfully applied.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. It often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.gov The synthesis of various benzothiazole derivatives, including those with chloro-substituents, has been efficiently achieved using microwave-assisted conditions, often in solvent-free systems or using green solvents like glycerol. scielo.brnih.govnih.govtandfonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation can promote reactions through acoustic cavitation, leading to enhanced reaction rates under mild conditions. tandfonline.com The synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenols with aldehydes has been successfully demonstrated using ultrasound, often in solvent-free conditions and with recyclable catalysts. analis.com.mytandfonline.comresearchgate.nettandfonline.com

One-Pot and Multi-Component Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot synthesis) is a key principle of green chemistry. Three-component reactions involving anilines, elemental sulfur, and other reactants have been developed for the metal-free synthesis of 2-arylbenzothiazoles. nih.govnih.gov These methods are highly atom-economical and reduce the amount of waste generated from purification steps.

The application of these modern techniques to the synthesis of this compound could offer significant advantages over traditional multi-step procedures, potentially leading to a more efficient, cost-effective, and sustainable manufacturing process.

Microwave-Assisted Synthesis Protocols

For instance, the microwave-induced condensation of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylaldehyde (B1329479) to form a Schiff base has been reported to be highly efficient. researchgate.netruzickadays.euacs.org Under microwave irradiation at 450W for 8-10 minutes, the yield of the Schiff base was 76-80%. researchgate.netacs.org In contrast, the conventional heating method required 2 hours of reflux and resulted in a significantly lower yield of 38%. researchgate.netacs.org This demonstrates the potential of microwave assistance for the rapid and high-yield synthesis of derivatives from a benzothiazole core. Other studies have also successfully employed microwave irradiation for the synthesis of various biologically active benzotriazole (B28993) derivatives, further underscoring the broad applicability of this technology in heterocyclic chemistry. nih.gov

The primary advantages of microwave-assisted synthesis in the context of benzothiazole derivatives are summarized below:

| Feature | Benefit | Reference |

| Reaction Time | Significantly reduced (minutes vs. hours) | researchgate.netacs.org |

| Yield | Generally higher than conventional methods | researchgate.netacs.org |

| Environmental Impact | Eco-friendly, often solvent-free or uses less solvent | researchgate.netruzickadays.eu |

| Work-up | Simpler and faster product isolation | researchgate.netruzickadays.eu |

While these examples pertain to the derivatization of a pre-existing benzothiazole ring, they suggest that microwave-assisted protocols could potentially be developed for the synthesis of the this compound scaffold itself, offering a more sustainable and efficient alternative to traditional synthetic routes.

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) are salts with low melting points that are increasingly being explored as green alternatives to volatile organic solvents in chemical synthesis. nih.govnih.gov Their unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive media for various chemical reactions. nih.govnih.govorganic-chemistry.org

Although specific applications of ionic liquids in the synthesis of this compound have not been detailed in the available literature, their use in the synthesis of other heterocyclic compounds, including benzothiazoles, provides a basis for their potential utility. For example, a method for the synthesis of 2-amino-5,6-dichlorobenzothiazole (B1582228) using an acidic ionic liquid has been patented. google.com This process involves the reaction of 3,4-dichloroaniline (B118046) with ammonium thiocyanate and N-bromosuccinimide in the ionic liquid, offering an alternative to methods that use bromine and produce significant acid waste. google.com

Ionic liquids can function in several capacities in a chemical reaction:

| Role of Ionic Liquid | Description | Reference |

| Solvent | Replaces volatile and often toxic organic solvents, reducing environmental impact. | nih.govnih.gov |

| Catalyst | Can act as a catalyst or co-catalyst, enhancing reaction rates and selectivity. | nih.govorganic-chemistry.org |

| Catalyst Support | Can immobilize metal catalysts, facilitating their recovery and reuse. | organic-chemistry.org |

| Phase-Transfer Catalyst | Can facilitate reactions between reagents in different phases. | nih.gov |

The design of task-specific ionic liquids, where the cation or anion is functionalized to play a specific role in the reaction, further expands their potential applications. organic-chemistry.org For instance, nitrile-functionalized ionic liquids have been shown to improve catalyst retention and stability in palladium-catalyzed coupling reactions. organic-chemistry.org Given the advancements in ionic liquid chemistry, it is conceivable that tailored ionic liquids could be developed to optimize the synthesis of this compound, potentially leading to cleaner and more efficient processes.

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysis is a cornerstone of sustainable chemistry, offering advantages such as ease of catalyst separation from the reaction mixture, catalyst recyclability, and often milder reaction conditions. The synthesis of benzothiazole derivatives has been shown to benefit from various heterogeneous catalytic systems.

While specific literature on the heterogeneous catalytic synthesis of this compound is scarce, related studies on other substituted benzothiazoles demonstrate the feasibility of this approach. For example, copper-catalyzed methods have been developed for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. acs.org Another approach involves the use of Pd/C as a catalyst for the ligand-free and additive-free synthesis of 2-substituted benzothiazoles via the cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org

Bimetallic nanocomposites have also been explored as efficient heterogeneous catalysts. For instance, a copper and aluminum-modified SBA-15 nanocomposite (Cu/Al@SBA-15) has been used for the synthesis of benzothiazole products through a dehydrogenation coupling strategy. researchgate.net This highlights the potential for designing highly active and selective heterogeneous catalysts for the synthesis of complex heterocyclic structures.

The table below summarizes some heterogeneous catalytic systems used for the synthesis of benzothiazole derivatives:

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Copper-based catalysts | Condensation of 2-aminobenzenethiols with nitriles | Efficient, wide substrate scope | acs.org |

| Pd/C | Cyclization of o-iodothiobenzanilide derivatives | Ligand-free, additive-free, mild conditions | organic-chemistry.org |

| Cu/Al@SBA-15 | Dehydrogenation coupling | Bimetallic synergy, potential for high activity | researchgate.net |

Derivatization and Functionalization Strategies for this compound Analogs

The derivatization of the benzothiazole scaffold is a key strategy for modulating its physicochemical and biological properties. The presence of chloro and nitro substituents on the this compound ring offers multiple sites for functionalization.

Synthesis and Characterization of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a prominent class of derivatives of amino-substituted benzothiazoles. While there is no direct literature on Schiff bases derived from this compound, extensive research has been conducted on Schiff bases of structurally related compounds.

For example, Schiff bases have been synthesized from 2-amino-4-chloro-6-nitrobenzothiazole (B11724978) by condensation with various aromatic aldehydes in the presence of ethanol (B145695) and glacial acetic acid. nih.gov These reactions typically proceed via nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde, followed by dehydration. The resulting Schiff bases have been characterized using spectroscopic techniques such as FT-IR and 1H-NMR. nih.gov

Similarly, the synthesis of Schiff bases from 4,6-difluoro-2-aminobenzothiazole and various aldehydes has been reported, with the products characterized by elemental analysis, FT-IR, Mass, and 1H-NMR spectroscopy. nih.gov The formation of the Schiff base is confirmed by the appearance of a characteristic peak for the azomethine proton in the 1H-NMR spectrum and the C=N stretching vibration in the IR spectrum. nih.gov

The following table summarizes the characterization data for a representative Schiff base derived from a related benzothiazole:

| Derivative | Starting Materials | Key Spectroscopic Data | Reference |

| 4-[(4-chloro-6-nitro-benzothiazol-2-ylimino)methyl]-2-methoxyphenol | 2-amino-4-chloro-6-nitrobenzothiazole and 4-hydroxy-3-methoxy-benzaldehyde | Characterized by FT-IR and 1H-NMR | nih.gov |

Given that the chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution, it is plausible that this compound could first be converted to a 2-amino derivative, which could then be used to synthesize a variety of Schiff bases.

Formation of Hydrazone Derivatives

Hydrazones, which contain the -C=N-NH- linkage, are another important class of derivatives that can be synthesized from a suitable benzothiazole precursor. nih.gov These compounds are typically formed by the reaction of a hydrazine (B178648) derivative with an aldehyde or ketone. nih.gov

While direct synthesis of hydrazones from this compound is not documented, studies on related structures provide a template for their potential synthesis. For instance, 2-hydrazinyl-6-nitrobenzothiazole can be reacted with substituted salicylaldehydes in the presence of glacial acetic acid and ethanol to yield the corresponding hydrazone derivatives. researchgate.net Another study describes the synthesis of a series of 2-amino-6-nitrobenzothiazole-derived extended hydrazones. nih.gov

The synthesis of hydrazone derivatives of 6-chloro-1,3-benzothiazole has also been reported. arabjchem.org In this case, 6-chloro-2-benzothiazolamine is first converted to the corresponding hydrazine derivative, which is then reacted with various ketones and aldehydes to form the final hydrazone products. arabjchem.org

The characterization of these hydrazone derivatives relies on spectroscopic methods, as exemplified in the table below for a hydrazone of 6-chloro-1,3-benzothiazole:

| Derivative | Starting Materials | Key Spectroscopic Data | Reference |

| 1-(4-Nitrophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | 6-chloro-2-benzothiazol-2-yl-hydrazine and 4-nitroacetophenone | IR (cm⁻¹): 3321 (NH), 1554 (C=N). ¹H NMR (δ ppm): 7.13 (s, 1H, NH) | arabjchem.org |

| 1-(4-Bromophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | 6-chloro-2-benzothiazol-2-yl-hydrazine and 4-bromoacetophenone | IR (cm⁻¹): 3253 (NH), 1558 (C=N). ¹H NMR (δ ppm): 7.56 (s, 1H, NH) | arabjchem.org |

These examples suggest a viable synthetic pathway to hydrazone derivatives of this compound, likely involving initial conversion to a 2-hydrazinyl derivative followed by condensation with carbonyl compounds.

Selective Functionalization at Different Positions (e.g., Amide, Urea, Thiourea (B124793), Sulfonamide Linkages)

The functionalization of the benzothiazole nucleus with amide, urea, thiourea, and sulfonamide linkages is a common strategy to create compounds with diverse biological activities.

Amide Linkages: Amide bond formation can be achieved by reacting an amino-substituted benzothiazole with a carboxylic acid or its activated derivative. nih.gov For example, N-1,3-benzothiazol-2-yl-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides have been synthesized by acylating 2-aminobenzothiazoles with a pyrazole-5-carbonyl chloride. nih.gov A convenient protocol for amide bond formation involving electron-deficient amines and carboxylic acids using EDC and DMAP with a catalytic amount of HOBt has also been described, which could be applicable to amino derivatives of this compound. nih.gov

Urea and Thiourea Linkages: Urea and thiourea derivatives are typically prepared by reacting an amino-substituted benzothiazole with an appropriate isocyanate or isothiocyanate. nih.govresearchgate.nettubitak.gov.tr For instance, N-(6-methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)(thio)ureas have been synthesized from 6-methoxy-2-aminobenzothiazole and the corresponding phenylisocyanate or isothiocyanate. nih.gov

Sulfonamide Linkages: Sulfonamide derivatives can be prepared by reacting an amino-substituted benzothiazole with a sulfonyl chloride. A series of benzothiazol-disulfonamide scaffolds have been synthesized by reacting the amino group of a 6-amino-2-(pyrrolidin-1-ylcarbonyl)benzothiazole intermediate with various arenesulfonyl chlorides. nih.gov The sulfonamide group itself is a versatile functional handle and can be a key pharmacophore in various drug molecules. openaccesspub.orgnih.gov

The following table provides examples of functionalization on related benzothiazole scaffolds:

| Linkage Type | Synthetic Strategy | Example Precursor | Reference |

| Amide | Acylation with acyl chlorides or coupling with carboxylic acids | 2-Aminobenzothiazoles | nih.gov |

| Urea | Reaction with isocyanates | 6-Methoxy-2-aminobenzothiazole | nih.gov |

| Thiourea | Reaction with isothiocyanates | 6-Methoxy-2-aminobenzothiazole | nih.gov |

| Sulfonamide | Reaction with sulfonyl chlorides | 6-Amino-2-(pyrrolidin-1-ylcarbonyl)benzothiazole | nih.gov |

These derivatization strategies highlight the chemical versatility of the benzothiazole ring system. For this compound, selective functionalization would likely involve initial nucleophilic substitution of the 2-chloro group with an amine, hydrazine, or other nucleophile, followed by the introduction of amide, urea, thiourea, or sulfonamide linkages to the newly introduced functional group or at other positions on the ring system through further synthetic transformations.

Regioselectivity and Stereochemical Control in Functionalization Reactions

The functionalization of this compound primarily proceeds through nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. The regioselectivity of this substitution—whether it occurs preferentially at the C2 or C4 position—is a subject of significant interest as it determines the final structure of the resulting derivative.

Regioselectivity in Nucleophilic Aromatic Substitution:

The benzothiazole ring itself possesses a unique electronic landscape. The C2 position is generally more electrophilic and susceptible to nucleophilic attack due to its position adjacent to both the sulfur and nitrogen atoms. However, the presence and position of other substituents can significantly modulate this reactivity.

In the case of this compound, the powerful electron-withdrawing nature of the nitro group at the C6 position plays a crucial role. Electron-withdrawing groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.commdpi.com The stabilizing effect is most pronounced when the group is ortho or para to the site of nucleophilic attack. libretexts.orgyoutube.com

For this compound:

The chlorine atom at the C4 position is ortho to the nitro group at C6.

The chlorine atom at the C2 position is meta to the nitro group at C6.

According to the established principles of SNAr reactions, the nucleophilic attack should be favored at the position that allows for direct resonance stabilization of the intermediate by the nitro group. libretexts.orgyoutube.com Therefore, substitution is expected to occur preferentially at the C4 position. The attack at C4 allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group, a stabilizing interaction that is not possible when the attack occurs at the C2 position.

While direct studies on the regioselectivity of this compound are not extensively documented in publicly available literature, research on analogous systems like 2,4-dichloroquinazolines supports this principle. In these related heterocyclic systems, nucleophilic substitution also occurs selectively at the C4 position, which is attributed to its higher electrophilicity and the ability of adjacent heteroatoms to stabilize the reaction intermediate. mdpi.combeilstein-journals.orgnih.gov

Illustrative Data on Regioselectivity:

While specific experimental data for this compound is scarce, the expected outcomes of its reactions with various nucleophiles can be predicted based on these electronic principles. The following table illustrates the anticipated regioselective synthesis of 4-substituted-2-chloro-6-nitrobenzothiazole derivatives.

| Nucleophile | Anticipated Major Product | Reaction Conditions | Reference Principle |

|---|---|---|---|

| Ammonia (NH₃) | 4-Amino-2-chloro-6-nitrobenzothiazole | Typically in a polar solvent (e.g., ethanol), may require heat | SNAr at activated C4 position |

| Primary Amines (R-NH₂) | 4-(Alkyl/Aryl)amino-2-chloro-6-nitrobenzothiazole | Often requires a base and polar solvent | SNAr at activated C4 position |

| Hydrazine (N₂H₄) | 2-Chloro-4-hydrazinyl-6-nitrobenzothiazole | Commonly performed in alcoholic solvents | SNAr at activated C4 position |

| Alkoxides (RO⁻) | 4-Alkoxy-2-chloro-6-nitrobenzothiazole | Generated in situ from alcohol and a strong base | SNAr at activated C4 position |

Stereochemical Control:

The concept of stereochemical control arises when a functionalization reaction creates a new stereocenter. masterorganicchemistry.comyoutube.com In the context of this compound, this would typically occur if the incoming nucleophile is chiral or if the subsequent reaction on a substituted product introduces a chiral center.

In broader synthetic chemistry, achieving stereochemical control often involves the use of chiral catalysts or auxiliaries. acs.orgacs.org For example, a transition-metal-catalyzed cross-coupling reaction at the C4 position with a prochiral nucleophile could, in principle, be rendered stereoselective by using a chiral ligand. Such advanced methodologies have been applied to other heterocyclic systems but specific applications to this compound remain a field for future exploration.

Structural Elucidation and Spectroscopic Characterization of 2,4 Dichloro 6 Nitrobenzothiazole and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of individual atoms. By analyzing the resonance frequencies of atomic nuclei in a magnetic field, detailed information about the molecular structure can be obtained. carlroth.com

In the context of 2,4-Dichloro-6-nitrobenzothiazole derivatives, ¹H-NMR and ¹³C-NMR spectra provide characteristic signals that aid in structural confirmation. For instance, in the ¹H-NMR spectrum of 2,4-dichloronitrobenzene, a related compound, distinct signals are observed for the aromatic protons, with chemical shifts at approximately 7.873, 7.574, and 7.410 ppm. chemicalbook.com The coupling constants between these protons (J(A,C) = 8.7 Hz and J(B,C) = 2.2 Hz) further elucidate their relative positions on the benzene (B151609) ring. chemicalbook.com Similarly, for derivatives like 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, ¹H-NMR reveals a broad singlet at 8.97 ppm, which is characteristic of the secondary amino group proton. scispace.com The aromatic protons of the benzothiazole (B30560) and coumarin (B35378) moieties show a series of doublets and multiplets in the range of 7.18 to 8.77 ppm. scispace.com

¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In a new coumarin derivative containing a 6-nitrobenzothiazole (B29876) moiety, the complete assignment of both ¹H and ¹³C chemical shifts was achieved using a combination of 1D and 2D NMR experiments, including COSY, NOESY, HSQC, and HMBC. scispace.com These advanced techniques are crucial for unambiguously assigning each proton and carbon signal to its specific position within the complex molecular framework.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Related Benzothiazole Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

|---|---|---|---|

| 2,4-Dichloronitrobenzene chemicalbook.com | ¹H | 7.873, 7.574, 7.410 | d, d, dd (aromatic protons) |

| 3-Nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one scispace.com | ¹H | 8.97 | br s (NH) |

| 3-Nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one scispace.com | ¹H | 7.18-8.77 | m (aromatic protons) |

| 2-Amino-6-nitrobenzothiazole (B160904) researchgate.net | ¹H | 7.281-7.927 | m (aromatic protons) |

Note: This table presents a selection of data for illustrative purposes. For complete and detailed assignments, refer to the cited literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound and its derivatives, the IR spectrum reveals characteristic absorption bands. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. For example, in 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, these absorptions appear at 1526 and 1324 cm⁻¹, respectively. scispace.com Other important functional groups also exhibit distinct IR signals. In 6-nitrobenzo[d]thiazol-2-amine, the N-H stretch of the amino group is observed at 3424.14 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally found around 3080-3100 cm⁻¹. researchgate.net The carbon-nitrogen double bond (C=N) of the thiazole (B1198619) ring in 6-fluorobenzo[d]thiazol-2-amine gives rise to a stretch at 1638.24 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Benzothiazole Derivatives

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1526 | scispace.com |

| Nitro (NO₂) | Symmetric Stretch | 1324 | scispace.com |

| Amino (N-H) | Stretch | 3424 | researchgate.net |

| Aromatic C-H | Stretch | ~3080-3100 | researchgate.net |

| C=N (Thiazole) | Stretch | ~1638 | researchgate.net |

| C-S | Stretch | ~1257-1275 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

The mass spectrum of a compound provides the mass of the molecular ion, which corresponds to the molecular weight. For instance, the molecular weight of 2-chloro-6-nitrobenzothiazole (B1294357) is 214.63 g/mol , and its exact mass is 213.9603762 Da. nih.gov Similarly, 2-amino-6-nitrobenzothiazole has a molecular weight of 195.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental composition of a molecule. For example, the HR-EIMS of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one showed a molecular ion peak at m/z 381.0157, confirming its molecular formula as C₁₆H₈N₄O₆S. scispace.com

Table 3: Molecular Weight and Mass Spectrometry Data for Benzothiazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Data | Reference |

|---|---|---|---|---|

| 2-Chloro-6-nitrobenzothiazole | C₇H₃ClN₂O₂S | 214.63 | Exact Mass: 213.9603762 Da | nih.gov |

| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | - | researchgate.netnih.gov |

| 3-Nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one | C₁₆H₈N₄O₆S | 384.32 | [M]⁺ at m/z 381.0157 (HRMS) | scispace.com |

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers a definitive and highly detailed picture of the three-dimensional structure of a molecule in the solid state.

Determination of Molecular Geometry and Conformation

X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles within a molecule. This data provides an unambiguous determination of the molecular geometry and conformation.

For example, in the crystal structure of 2,4-dichloro-6-nitrobenzoic acid, a related compound, the carboxyl and nitro groups are twisted with respect to the benzene ring by 82.82(12)° and 11.9(2)°, respectively, indicating a non-planar structure. nih.gov In another case, 2,4-dichloro-1-iodo-6-nitrobenzene, the molecule possesses mirror symmetry, with the halogen, nitrogen, and carbon atoms all lying in the mirror plane. nih.gov This results in a dihedral angle of 90° between the benzene ring and the nitro group. nih.gov Such detailed conformational information is crucial for understanding the steric and electronic properties of the molecule.

Table 4: Selected Crystallographic Data for a Related Dichloronitro-Substituted Compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid materials with desired properties. ias.ac.in X-ray crystallography is the primary tool for visualizing and analyzing these non-covalent interactions, which govern how molecules pack in a crystal lattice. ias.ac.inrsc.org

In the crystal structure of 2,4-dichloro-6-nitrobenzoic acid, the packing is stabilized by O—H···O hydrogen bonds between the carboxyl groups of adjacent molecules and weak C—H···O hydrogen bonds involving the nitro group and the benzene ring. nih.gov For 2,4-dichloro-1-iodo-6-nitrobenzene, weak C—H···Cl interactions and close contacts between iodine and oxygen atoms [I···O distance of 3.387(4) Å] are observed, which form sheets in the crystal lattice. nih.gov The analysis of these interactions is fundamental to understanding the supramolecular assembly of the molecules in the solid state. rsc.org The nature and geometry of these interactions can significantly influence the physical properties of the material. The twisting of the nitro group out of the plane of the benzene ring in many nitro-substituted aromatic compounds is often a result of these intermolecular forces in the crystal. mdpi.com

Studies on Planarity and Tautomeric Forms

The planarity and potential for tautomerism are critical aspects of the structural chemistry of heteroaromatic compounds like this compound, influencing their electronic properties, crystal packing, and biological activity. While specific experimental studies on the planarity and tautomerism of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the analysis of structurally related compounds and theoretical considerations.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its planarity. researchgate.netmdpi.commdpi.com In the absence of a specific crystal structure for this compound, analysis of similar structures, such as 2,4-dichloro-6-nitrobenzoic acid, can provide clues. In the crystal structure of 2,4-dichloro-6-nitrobenzoic acid, the benzene ring itself is planar, but the nitro group is twisted out of the plane of the ring. nih.gov A similar deviation from planarity for the nitro group in this compound can be anticipated due to steric hindrance with the adjacent chlorine atom and the fused thiazole ring.

Computational modeling, employing methods such as Density Functional Theory (DFT), offers a powerful tool to predict the most stable conformation of a molecule and to study its planarity. Such calculations can determine the dihedral angles between the benzothiazole ring system and its substituents, providing a quantitative measure of any deviation from a planar structure.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the potential for tautomerism is less common than in its 2-amino or 2-hydroxy derivatives. The primary structure of this compound is the most stable form.

However, under specific conditions or in certain solvent environments, one could theoretically consider the possibility of tautomeric forms, although they are likely to be energetically unfavorable. For instance, nitro-aci tautomerism, involving the migration of a proton from an adjacent carbon to the nitro group, is a possibility, though generally observed in aliphatic nitro compounds. In the aromatic system of this compound, this is highly unlikely due to the disruption of aromaticity.

Spectroscopic techniques such as NMR can be employed to study tautomeric equilibria in solution. researchgate.net The presence of multiple sets of signals in the ¹H or ¹³C NMR spectra can indicate the existence of more than one tautomer. However, for this compound, it is expected that a single set of signals corresponding to the primary structure would be observed under standard conditions.

Hypothetical Spectroscopic Data for this compound:

Due to the lack of specific experimental data for this compound in the searched literature, the following tables present hypothetical spectroscopic data based on known chemical shift ranges and fragmentation patterns for analogous compounds.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-5 |

| ~8.2 | d | 1H | H-7 |

Note: The aromatic protons H-5 and H-7 would likely appear as doublets due to coupling with each other. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~150 | C-4 |

| ~145 | C-6 |

| ~155 | C-7a |

| ~135 | C-3a |

| ~125 | C-5 |

| ~120 | C-7 |

Note: The chemical shifts of the carbon atoms in the benzothiazole ring are influenced by the attached functional groups. The carbons bearing the chlorine (C-2, C-4) and nitro (C-6) groups would be significantly downfield.

Table 3: Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530-1550 | Strong | Asymmetric NO₂ stretch |

| ~1340-1360 | Strong | Symmetric NO₂ stretch |

| ~1600, 1470 | Medium | C=C aromatic stretching |

| ~1050-1100 | Medium | C-Cl stretching |

| ~800-900 | Medium | C-H out-of-plane bending |

Note: The strong absorptions corresponding to the nitro group stretching vibrations are characteristic features in the IR spectrum.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| [M]⁺ | High | Molecular ion |

| [M-NO₂]⁺ | Medium | Loss of nitro group |

| [M-Cl]⁺ | Medium | Loss of a chlorine atom |

| [M-Cl-NO₂]⁺ | Low | Loss of chlorine and nitro group |

Note: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 Nitrobenzothiazole

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov These calculations determine the electron density distribution to derive key properties like molecular orbital energies, electrostatic potential, and dipole moments. For 2,4-dichloro-6-nitrobenzothiazole, DFT studies can elucidate the influence of its substituent groups—two chlorine atoms and a nitro group—on the benzothiazole (B30560) core.

Research on analogous structures, such as 4,6-dichloro-5-nitrobenzofuroxan, reveals that strong electron-withdrawing groups significantly impact the electronic properties. nih.govmdpi.com The nitro group, in particular, dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the chlorine atoms also contribute to this effect through induction. The condensed furoxan ring in this analogue was found to behave as a potent electron-attracting group, altering the aromaticity of the carbocyclic frame. mdpi.com

DFT calculations on related heterocyclic compounds demonstrate that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is a critical descriptor. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitro and chloro substituents is expected to create electron-deficient regions on the aromatic ring, making it susceptible to nucleophilic attack.

Key electronic properties that can be determined for this compound using DFT include:

HOMO and LUMO Energies: These values are related to the ionization potential and electron affinity, respectively, and their gap (Δε) indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com

Electrostatic Potential (ESP) Map: This visualizes the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack.

Mulliken and Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom in the molecule, quantifying the electronic effect of the substituents.

Table 1: Representative Electronic Properties Calculated via DFT for Heterocyclic Compounds This table presents typical data obtained from DFT calculations for analogous compounds, illustrating the type of information generated.

| Compound Type | Method | EHOMO (eV) | ELUMO (eV) | Band Gap (Δε) (eV) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|---|

| Triazolothiadiazine Derivative mdpi.com | B3LYP/6-311+G** | -6.42 | -2.14 | 4.28 | Not Reported |

| Benzimidazole Derivative biolscigroup.us | B3LYP/6-311G(d,p) | -6.78 | Not Reported | Not Reported | 3.51 |

| Polythiophene-Benzothiazole nih.gov | DFT | -2.50 | -0.50 | 2.00 | Not Reported |

Predictive Modeling of Molecular Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in predicting how a molecule will react and in mapping out the most likely pathways for its chemical transformations. By modeling the potential energy surface of a reaction, chemists can identify transition states (TS), intermediate complexes (IC), and activation barriers, providing a detailed picture of the reaction mechanism.

For this compound, reactivity is expected to be dominated by nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. The strong electron-withdrawing capacity of the nitro group at the C6 position, combined with the chloro substituents at C2 and C4, activates the benzothiazole ring for such reactions.

A study on the reactivity of 4,6-dichloro-5-nitrobenzofuroxan with amines provides a relevant model. nih.govmdpi.com DFT calculations showed that the reaction proceeds via a "non-aromatic" nucleophilic substitution. The mechanism involves an initial addition of the nucleophile to form an intermediate complex, followed by the elimination of a chloride anion. mdpi.com This process is facilitated by a "push/pull" effect from the nitro group, which stabilizes the intermediate and lowers the activation barrier for chloride departure. mdpi.com

A similar mechanism can be predicted for this compound. Computational modeling could:

Identify the most reactive site: Determine whether the C2 or C4 chlorine is more susceptible to substitution by calculating the activation energies for nucleophilic attack at both positions.

Map the reaction coordinate: Trace the energy profile of the substitution reaction with a chosen nucleophile (e.g., an amine or alkoxide). This would involve locating the reactant complex (RC), the transition state (TS), the Meisenheimer-like intermediate (IC), and the product complex (PC).

Analyze the transition state: Examine the geometry and electronic structure of the TS to understand the key bond-forming and bond-breaking events that govern the reaction rate.

These predictive models allow for the rational design of synthetic routes and the anticipation of reaction outcomes without performing extensive and costly laboratory experiments.

Molecular Docking Simulations for Interaction Mechanism Studies (Non-Biological Context)

Molecular docking is a computational technique primarily used in drug discovery to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or nucleic acid. However, its principles can be extended to non-biological contexts to study the interaction mechanisms between a molecule and a material surface, a synthetic polymer, or a self-assembled structure.

In a non-biological context for this compound, molecular docking could be hypothetically employed to investigate:

Interaction with Material Surfaces: Simulating the docking of the molecule onto the surface of materials like graphene, metal oxides, or zeolites. This could predict favorable binding sites and energies, which is relevant for applications in sensor design, catalysis, or as a surface modifier.

Inclusion in Host-Guest Systems: Modeling the interaction with host molecules like cyclodextrins or calixarenes. Such simulations would reveal the feasibility and geometry of forming inclusion complexes, which can alter the chemical properties of the guest molecule.

Crystal Packing Prediction: While more specialized algorithms exist for crystal structure prediction, docking principles can be used to explore potential intermolecular interactions (e.g., π-π stacking, halogen bonding) that dictate how molecules arrange themselves in a solid state. Understanding these interactions is crucial for designing materials with specific optical or electronic properties.

The simulation calculates a scoring function to estimate the binding affinity, providing a quantitative measure of the interaction strength. This allows for the screening of different surfaces or host molecules to find the best fit for a particular application.

Quantitative Structure-Activity Relationship (QSAR) Development (Focus on Structural Descriptors and Predicted Chemical/Material Properties)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the structural properties of a series of compounds with a specific activity or property. scholarsresearchlibrary.com This "activity" can be a biological effect, but in a non-biological context, it can refer to chemical or material properties such as solubility, melting point, reaction rate, or dye affinity.

The development of a QSAR model for derivatives of this compound would involve several key steps:

Data Set Assembly: A series of benzothiazole derivatives with known experimental values for a target property would be collected. The data is typically divided into a training set for building the model and a test set for validating its predictive power. scholarsresearchlibrary.com

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure. researchgate.net Common descriptor categories include:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular connectivity and branching (e.g., Kappa indices). nih.gov

Geometrical: Molecular surface area, volume.

Electrostatic: Dipole moment, partial charges on atoms. biolscigroup.us

Quantum Chemical: HOMO/LUMO energies, electronegativity, and polarizability, often derived from DFT calculations. biolscigroup.usnih.gov

Model Building and Validation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), are used to find the best correlation between a subset of descriptors and the target property. scholarsresearchlibrary.com The model's quality is assessed using statistical indicators like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). biolscigroup.usresearchgate.net

For this compound and its analogues, a QSAR model could predict material properties. For instance, by correlating structural descriptors with colorimetric properties, one could design new dyes. The model would identify which structural features—such as the nature and position of substituents—are most important for achieving a desired color or light-fastness. Studies on related compounds have successfully used descriptors like the HOMO energy, dipole moment, and partial charges to build predictive models. biolscigroup.us

Table 2: Common Molecular Descriptors Used in QSAR Studies This table provides examples of descriptors used to build QSAR models for predicting the properties of organic compounds.

| Descriptor Type | Descriptor Name | Description | Typical Use |

|---|---|---|---|

| Quantum Chemical | EHOMO (Energy of Highest Occupied Molecular Orbital) | Represents the ability to donate an electron. biolscigroup.us | Reactivity, Electronic Properties |

| Quantum Chemical | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron. mdpi.com | Reactivity, Electronic Properties |

| Electrostatic | Dipole Moment (μ) | Measures the overall polarity of the molecule. biolscigroup.us | Solubility, Intermolecular Forces |

| Electrostatic | Partial Charge (q) | Charge distribution on a specific atom. biolscigroup.us | Reactivity Site Prediction |

| Topological | Kappa Shape Index (κ) | Relates molecular shape to cycles and branching. researchgate.net | Shape-dependent Properties |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | General Physicochemical Properties |

Reactivity Profile and Reaction Pathways of 2,4 Dichloro 6 Nitrobenzothiazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring System

The benzothiazole core is an electron-rich heterocyclic system. However, the powerful electron-withdrawing nature of the two chlorine atoms and the nitro group in 2,4-dichloro-6-nitrobenzothiazole profoundly alters this characteristic. The ring becomes exceptionally electron-deficient, which dictates its behavior in substitution reactions.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, are highly unfavorable for this compound. masterorganicchemistry.comyoutube.comyoutube.com The strong deactivating effect of the existing nitro and chloro substituents withdraws electron density from the benzene (B151609) portion of the ring system, making it a poor nucleophile and thus resistant to attack by electrophiles like the nitronium ion (NO₂⁺). youtube.com Any attempt to force such a reaction would require extremely harsh conditions and would likely lead to decomposition rather than the desired substitution.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring system makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). youtube.comnih.gov The chlorine atoms, particularly when activated by the ortho- and para-directing nitro group, are susceptible to displacement by nucleophiles.

Studies on analogous compounds, such as 2,4-dichloroquinazoline (B46505) and 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, show a clear regioselectivity in these reactions. nih.govclockss.org For this compound, the chlorine atom at the C-4 position is the most likely site for nucleophilic attack. The nitro group at the C-6 position can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance, which is a key requirement for the SNAr mechanism. The chlorine at the C-2 position is less activated for substitution by nucleophiles attacking the benzene ring portion. Therefore, reaction with a nucleophile (e.g., an amine or an alkoxide) is expected to selectively yield a 2-chloro-4-substituted-6-nitrobenzothiazole derivative. nih.gov

Reactivity Governing Influence of Chlorine and Nitro Substituents

The reactivity of this compound is governed by the combined electronic effects of its substituents. Both chlorine and the nitro group are strongly electron-withdrawing, but they operate through different mechanisms.

Nitro Group (-NO₂): The nitro group at the C-6 position exerts a powerful deactivating effect on the ring towards electrophiles and an activating effect towards nucleophiles. It withdraws electron density through both the negative inductive effect (-I) , due to the high electronegativity of the nitrogen and oxygen atoms, and the negative resonance effect (-M) , where the π-electrons of the ring are delocalized onto the nitro group. This resonance stabilization is particularly crucial for the intermediate formed during nucleophilic aromatic substitution at the C-4 position.

Chlorine Atoms (-Cl): The chlorine atoms at the C-2 and C-4 positions also withdraw electron density, primarily through their strong -I effect . While they possess a weak positive resonance effect (+M) due to their lone pairs, the inductive effect is dominant for halogens. This withdrawal of electron density further enhances the electrophilicity of the carbon atoms to which they are attached, making them susceptible to nucleophilic attack. rsc.org The chlorine at C-4 is more activated towards SNAr than the one at C-2 because the stabilizing effect of the C-6 nitro group is more pronounced at the C-4 position (para-relationship).

The cumulative effect of these substituents makes the benzothiazole ring system highly electron-poor, predisposing it to reactions with nucleophiles while effectively shutting down reactions with electrophiles.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Reactivity |

| Nitro | C-6 | -I (Strong) | -M (Strong) | Strong activation for Nucleophilic Substitution (at C-4); Strong deactivation for Electrophilic Substitution. |

| Chlorine | C-4 | -I (Strong) | +M (Weak) | Activation for Nucleophilic Substitution; Strong deactivation for Electrophilic Substitution. |

| Chlorine | C-2 | -I (Strong) | +M (Weak) | Activation for Nucleophilic Substitution; Strong deactivation for Electrophilic Substitution. |

Ring-Opening and Ring-Closure Transformation Mechanisms

Beyond substitution reactions on the benzene ring, the thiazole (B1198619) portion of this compound can also exhibit unique reactivity. Specifically, strong nucleophiles can induce the opening of the five-membered thiazole ring.

Research on the closely related 6-nitrobenzothiazole (B29876) has shown that it reacts with strong nucleophiles like methoxide (B1231860) ion to induce a ring-opening transformation. rsc.org A similar pathway can be proposed for this compound. The mechanism is believed to proceed as follows:

Nucleophilic Attack at C-2: A strong nucleophile (e.g., methoxide, OH⁻) attacks the electrophilic C-2 carbon of the thiazole ring. rsc.org This carbon is rendered electrophilic by the adjacent electronegative nitrogen and sulfur atoms and the attached chlorine.

Formation of a Tetrahedral Intermediate: This attack forms an unstable anionic tetrahedral intermediate, analogous to a Meisenheimer adduct.

Ring Cleavage: The intermediate can then undergo cleavage of the carbon-sulfur (C-S) bond, which is the weakest bond in the thiazole ring. This step is often the driving force for the ring-opening process.

Formation of a Thiolate Anion: The C-S bond scission results in the formation of a ring-opened product, specifically a substituted 2-aminobenzenethiolate anion. For example, reaction with methoxide would yield a 3,5-dichloro-2-(methoxymethyleneamino)-5-nitrobenzenethiolate. rsc.org

This ring-opening process is often reversible. rsc.org Subsequent reaction of the thiolate anion, for instance with an electrophile or an oxidizing agent, can lead to further transformations. researchgate.net Under certain conditions, intramolecular cyclization can occur, potentially leading to the formation of different heterocyclic systems. beilstein-journals.org

Investigation of Intermediate Species in Reaction Pathways

The reactions of this compound proceed through distinct, albeit often transient, intermediate species. The identification or theoretical postulation of these intermediates is key to understanding the reaction mechanisms.

Meisenheimer-type Adducts in SNAr: In the nucleophilic aromatic substitution at the C-4 position, the reaction proceeds via a well-established two-step addition-elimination mechanism. The key intermediate is an anionic σ-complex, also known as a Meisenheimer adduct .

Formation: A nucleophile adds to the C-4 carbon, breaking the aromaticity of the benzene ring and forming a tetrahedral center.

Structure: The negative charge is delocalized across the ring system and, most importantly, onto the powerfully electron-withdrawing nitro group at the C-6 position. This delocalization provides significant stabilization for the intermediate.

Fate: The intermediate is typically high in energy but can be detected spectroscopically in some cases. It rapidly collapses by ejecting the chloride leaving group, restoring the aromaticity of the ring and forming the final substitution product.

Intermediates in Ring-Opening Reactions: The ring-opening pathway also involves critical intermediate species.

C-2 Adduct: The initial species formed is the anionic adduct resulting from the nucleophilic attack at the C-2 position. rsc.org This is a tetrahedral intermediate where the negative charge is primarily located on the nitrogen atom of the thiazole ring.

Ring-Opened Thiolate: Following the cleavage of the C-S bond, the resulting 2-(alkoxymethyleneamino)-3,5-dichloro-5-nitrobenzenethiolate is a more stable, open-chain intermediate. rsc.org The presence of the thiolate anion makes it a potent nucleophile in its own right, capable of participating in subsequent reactions, such as alkylation or oxidative disulfide bond formation.

| Reaction Pathway | Key Intermediate Species | Description |

| Nucleophilic Aromatic Substitution (at C-4) | Meisenheimer Adduct (Anionic σ-complex) | A resonance-stabilized anionic intermediate formed by the addition of a nucleophile to the C-4 position. The negative charge is delocalized onto the C-6 nitro group. |

| Thiazole Ring-Opening (at C-2) | Anionic C-2 Adduct | A tetrahedral intermediate formed by the addition of a nucleophile to the C-2 carbon of the thiazole ring. |

| Thiazole Ring-Opening (at C-2) | Ring-Opened Thiolate Anion | An open-chain species formed after the cleavage of the C-S bond, featuring a reactive thiolate group. |

Environmental Transformation and Degradation Mechanisms of Nitro Chlorinated Aromatic Heterocycles

Photochemical Degradation Studies and Quantum Yield Analysis

Photochemical degradation, or photolysis, is a key abiotic process that can break down chemical pollutants in the environment through the action of sunlight. For aromatic compounds, this often involves the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent chemical reactions. The efficiency of this process is quantified by the quantum yield, which is the number of molecules transformed per photon absorbed.

While no specific photochemical studies or quantum yield data for 2,4-Dichloro-6-nitrobenzothiazole are available, research on related nitroaromatic compounds demonstrates that the nitro group can significantly influence photochemical reactivity. rsc.org The electron-withdrawing nature of the nitro group, combined with the presence of chlorine atoms, likely makes the benzothiazole (B30560) ring susceptible to nucleophilic attack by hydroxyl radicals generated in sunlit waters. rsc.org The degradation of other nitroaromatic compounds has been shown to proceed through pathways involving the reduction of the nitro group or the cleavage of the aromatic ring. asm.org However, without experimental data, the specific photoproducts and the quantum yield for this compound remain speculative.

Microbial Biodegradation Pathways and Biotransformation Kinetics

Microbial activity is a primary driver of the breakdown of organic pollutants in soil and water. The ability of microorganisms to metabolize complex synthetic compounds is a cornerstone of bioremediation strategies.

The isolation and characterization of microbial strains capable of degrading specific pollutants are crucial first steps in understanding biodegradation pathways. For many recalcitrant compounds, enrichment culture techniques are employed, where soil or water samples from contaminated sites are used to select for microorganisms that can utilize the target compound as a source of carbon, nitrogen, or energy.

Although no microbial strains have been specifically reported to degrade this compound, studies have successfully isolated bacteria that can break down other chlorinated nitroaromatic compounds. nih.gov For instance, various species of Pseudomonas, Burkholderia, and Rhodococcus have been identified as degraders of different nitro- and chloro-substituted aromatics. nih.govnih.gov It is plausible that similar microbial consortia or specific strains could be capable of transforming this compound, likely initiating the process through the enzymatic modification of the nitro or chloro groups.

The enzymatic machinery of degrading microorganisms is diverse and often involves specific enzymes to catalyze the initial steps of pollutant breakdown. For nitroaromatic compounds, several key enzyme families are implicated.

Nitroreductases: These enzymes catalyze the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups. This is a common initial step in the biodegradation of many nitroaromatics and can significantly decrease their toxicity. researchgate.net

Monooxygenases and Dioxygenases: These enzymes are critical for the oxidative degradation of aromatic compounds. They introduce oxygen atoms into the aromatic ring, leading to the formation of catechols and other intermediates that can then be funneled into central metabolic pathways. researchgate.net The presence of chlorine atoms on the ring can influence the position of enzymatic attack and the subsequent degradation pathway.

For this compound, it is hypothesized that a combination of these enzymatic activities would be necessary for its complete mineralization. The degradation could be initiated by either a reductive or an oxidative attack.

Mechanistic Insights into Environmental Fate in Abiotic and Biotic Systems

In the absence of direct studies, the environmental fate of this compound can be inferred to be a slow process. It is likely to partition to soil and sediment due to its probable low water solubility. Photodegradation in surface waters may occur, but its efficiency is unknown. Biodegradation, if it occurs, would likely be the most significant removal mechanism, but it may require the action of specialized microbial communities under specific environmental conditions. The potential for the formation of persistent and potentially toxic transformation products during its degradation is a key area for future research.

Applications in Chemical Sciences and Advanced Materials Research

Role as Versatile Synthetic Intermediates in Organic Synthesis

The utility of 2,4-Dichloro-6-nitrobenzothiazole as a synthetic intermediate stems from the distinct reactivity of its functional groups. The benzothiazole (B30560) nucleus itself is a stable aromatic system, but the attached chlorine and nitro groups serve as handles for a variety of chemical transformations. Benzothiazole derivatives are recognized as crucial intermediates for synthesizing a wide array of fused heterocyclic compounds. nih.govrjpbcs.com

The two chlorine atoms, particularly the one at the 2-position of the thiazole (B1198619) ring, are susceptible to nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, including amines, alkoxides, and thiolates, thereby enabling the construction of more complex molecular architectures. The 6-nitro group is also a key functional moiety; it can be readily reduced to a primary amino group (6-aminobenzothiazole). This resulting amine is a versatile precursor for numerous subsequent reactions, such as diazotization to form diazonium salts, acylation to form amides, or reaction with isocyanates to form ureas. nih.gov The presence of these electron-withdrawing groups also influences the reactivity of the entire ring system. nih.gov This multi-functional nature allows for a stepwise and controlled synthesis strategy, making this compound a valuable starting material for creating libraries of novel compounds for various research applications.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Type of Reaction | Resulting Functionality | Potential Application of Product |

|---|---|---|---|

| 2-Chloro | Nucleophilic Aromatic Substitution | Amine, Ether, Thioether, etc. | Pharmaceutical Scaffolds, Dye Precursors |

| 4-Chloro | Nucleophilic Aromatic Substitution | (Generally less reactive than 2-Cl) | Modifying electronic properties |

| 6-Nitro | Reduction | 6-Amino | Precursor for azo dyes, amides |

| Resulting 6-Amino | Diazotization & Coupling | Azo Group (-N=N-) | Dyes, Chemosensors |

Contributions to Advanced Material Development

The unique electronic and structural characteristics of the this compound core make it an attractive component for the design of advanced materials with tailored properties.

Benzothiazole derivatives have been successfully incorporated into various polymer structures to create advanced functional materials. researchgate.net These materials include redox-responsive polymers, porous organic polymers for gas capture, and polymers with high refractive indices. rsc.orgresearchgate.netosti.govacs.org A common strategy involves modifying the benzothiazole molecule to include a polymerizable group, such as a vinyl or methacrylate (B99206) function, creating a monomer. This monomer can then be polymerized, often using controlled techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, to produce polymers with specific characteristics. rsc.orgacs.org

By chemically modifying this compound to create a monomer, its distinct properties can be imparted to a polymer chain. The high sulfur and chlorine content, along with the aromatic nature of the benzothiazole ring, could be leveraged to develop polymers with high refractive indices and high thermal stability. acs.org Furthermore, the reactive sites on the benzothiazole unit could allow for post-polymerization modification, enabling the attachment of other functional molecules to the polymer backbone. rsc.org

Benzothiazole derivatives are important precursors in the synthesis of heterocyclic azo dyes. nih.govresearchgate.net These dyes are known for their vibrant colors and stability. The general synthesis involves the diazotization of a 2-aminobenzothiazole (B30445) derivative, which is then reacted with an electron-rich coupling component to form the azo linkage (-N=N-), the primary chromophore of the dye. rjpbcs.com

Starting from this compound, a synthetic route to a novel azo dye would typically first involve the selective substitution of the 2-chloro group with an amino group to yield 2-amino-4-chloro-6-nitrobenzothiazole (B11724978). This intermediate can then be converted to a diazonium salt using nitrous acid at low temperatures. Subsequent coupling of this highly reactive diazonium salt with a suitable partner, such as a phenol (B47542) or a naphthalene (B1677914) derivative like 1,5-dihydroxynaphthalene, would produce a complex heterocyclic azo dye. nih.gov The strong electron-withdrawing nature of the remaining chloro and nitro substituents on the benzothiazole ring would significantly influence the electronic structure of the resulting dye, allowing for the fine-tuning of its color and photophysical properties.

Chromogenic chemosensors are molecules designed to signal the presence of a specific chemical species through a change in color. Azo dyes derived from benzothiazole have been shown to be effective platforms for creating such sensors. nih.govresearchgate.net A novel sensor based on a benzothiazole azo dye demonstrated high selectivity for lead (Pb²⁺) ions, with a distinct visual color change from blue to pink upon binding. nih.gov